molecular formula C16H13NO4 B3158506 (2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 858644-41-4

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3158506
CAS No.: 858644-41-4
M. Wt: 283.28 g/mol
InChI Key: WKUFVJLMBYHKBU-MDZDMXLPSA-N
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Description

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and a nitro group on the other, which can significantly influence its chemical properties and reactivity.

Scientific Research Applications

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its ability to interact with biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 2-methoxybenzaldehyde and 3-nitroacetophenone are used as starting materials.

    Reaction Setup: Dissolve 2-methoxybenzaldehyde and 3-nitroacetophenone in ethanol.

    Catalyst Addition: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture.

    Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

    Product Isolation: After completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid product is then filtered, washed, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.

Major Products Formed

    Reduction: (2E)-1-(2-Methoxyphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

    Oxidation: (2E)-1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its interaction with specific molecular targets. For example, its potential anticancer activity may involve the inhibition of enzymes or signaling pathways critical for cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-1-(2-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in a different position.

Uniqueness

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(11-12)17(19)20/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUFVJLMBYHKBU-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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